molecular formula C12H19N B1619125 5-Hexyl-2-methylpyridine CAS No. 710-40-7

5-Hexyl-2-methylpyridine

Cat. No.: B1619125
CAS No.: 710-40-7
M. Wt: 177.29 g/mol
InChI Key: CVQOAKGVDNOWHA-UHFFFAOYSA-N
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Description

5-Hexyl-2-methylpyridine is an organic compound with the molecular formula C12H19N. It is a derivative of pyridine, characterized by the presence of a hexyl group at the 5-position and a methyl group at the 2-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Hexyl-2-methylpyridine can be synthesized through various methods. One common approach involves the alkylation of 2-methylpyridine with a hexyl halide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of the hexyl halide to form the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts such as Raney nickel to facilitate the reaction under controlled conditions, ensuring high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

5-Hexyl-2-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hexyl-2-methylpyridine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its structural similarity to other bioactive pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hexyl-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions in various chemical and biological contexts. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

5-hexyl-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-4-5-6-7-12-9-8-11(2)13-10-12/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQOAKGVDNOWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CN=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051392
Record name 5-Hexyl-2-methyl pyridine
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Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-40-7
Record name 5-Hexyl-2-methylpyridine
Source CAS Common Chemistry
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Record name Pyridine, 5-hexyl-2-methyl-
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Record name Pyridine, 5-hexyl-2-methyl-
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Record name 5-Hexyl-2-methyl pyridine
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Record name 5-Hexyl-2-methyl pyridine
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Record name 710-40-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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